N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated pyrazinobenzimidazole core linked to a trimethoxybenzamide moiety. Its distinctive chemical structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions The initial step often includes the formation of the pyrazinobenzimidazole core through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4,5-trimethoxybenzamide: shares structural similarities with other pyrazinobenzimidazole derivatives and trimethoxybenzamide compounds.
Uniqueness
Structural Uniqueness: The combination of a chlorinated pyrazinobenzimidazole core with a trimethoxybenzamide moiety is unique, providing distinct chemical and biological properties.
Functional Uniqueness: Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C26H25ClN4O4 |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
N-[4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C26H25ClN4O4/c1-33-21-13-16(14-22(34-2)25(21)35-3)26(32)28-17-7-9-18(10-8-17)30-11-12-31-23(15-30)29-20-6-4-5-19(27)24(20)31/h4-10,13-14H,11-12,15H2,1-3H3,(H,28,32) |
InChI Key |
LJFNAFRJVFNFCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCN4C(=NC5=C4C(=CC=C5)Cl)C3 |
Origin of Product |
United States |
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